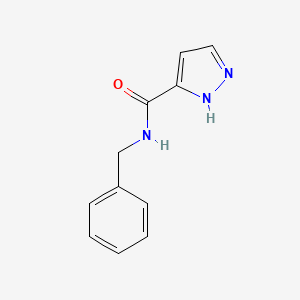

N-benzyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11(10-6-7-13-14-10)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORIAVOUWGWLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Pyrazole Carboxamide Core in Chemical Biology

The pyrazole (B372694) moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govtsijournals.com Its derivatives are known to exhibit a wide array of biological activities, making them a privileged scaffold in drug discovery. nih.govnih.gov The pyrazole core is a key structural component in numerous compounds with applications as anti-inflammatory, anticancer, antimicrobial, and analgesic agents. nih.gov

The incorporation of a carboxamide group onto the pyrazole ring further enhances its potential for biological interactions. The amide bond is a fundamental linkage in biological systems, and its presence can facilitate interactions with various biological targets. Pyrazole-5-carboxamide derivatives have been explored for their potential as fungicidal and insecticidal agents. researchgate.net For instance, certain novel 1H-pyrazole-5-carboxamide compounds containing a phenyl thiazole (B1198619) moiety have demonstrated potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae. researchgate.net

The versatility of the pyrazole carboxamide core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. This adaptability has made it an attractive starting point for the development of new therapeutic agents.

The Research Landscape and Emerging Trends for N Benzyl 1h Pyrazole 5 Carboxamide Scaffolds

Strategies for the Preparation of this compound

The synthesis of this compound primarily relies on the formation of the pyrazole ring, followed by the introduction or modification of the carboxamide group.

The traditional and most widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov In the context of this compound, this would typically involve the reaction of a functionalized 1,3-dicarbonyl equivalent with benzylhydrazine (B1204620).

A common multi-step approach commences with the reaction of benzylhydrazine with a suitable three-carbon synthon bearing the precursor to the C5-carboxamide group. For instance, the synthesis can be initiated from ethyl acetoacetate (B1235776) and benzylhydrazine, which upon condensation and cyclization, form a pyrazolone (B3327878) intermediate. Subsequent functional group manipulations are then required to introduce the carboxamide at the desired position.

Another classical route involves the use of β-ketonitriles as starting materials. The reaction of a β-ketonitrile with benzylhydrazine leads to the formation of a 5-aminopyrazole derivative. mdpi.comnih.gov The amino group can then be transformed into the desired carboxamide through a series of steps, such as diazotization followed by cyanation and subsequent hydrolysis of the nitrile.

A representative classical synthesis is outlined below:

Formation of the Pyrazole Ring: Reaction of benzylhydrazine with a β-ketoester or a related 1,3-dielectrophile to form the N-benzylpyrazole core.

Introduction of the Carboxamide Precursor: Functionalization of the pyrazole ring, often at the C4 or C5 position, with a group that can be converted to a carboxamide, such as a nitrile or an ester.

Formation of the Carboxamide: Hydrolysis of a nitrile or ester to the corresponding carboxylic acid, followed by amidation with a suitable amine, or direct conversion of the nitrile to the carboxamide under controlled conditions.

To overcome the limitations of classical methods, more efficient and streamlined synthetic protocols have been developed. These often involve multicomponent reactions, microwave-assisted synthesis, or continuous flow technologies. researchgate.netepa.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. For example, the cyclocondensation reaction between a 1,3-dicarbonyl compound and benzylhydrazine can be accelerated under microwave heating, leading to the rapid formation of the pyrazole ring. researchgate.net

Continuous Flow Synthesis: Continuous flow reactors offer several advantages for the synthesis of this compound, including improved safety, scalability, and product consistency. In a typical flow setup, streams of the reactants are continuously mixed and heated in a reactor coil, allowing for precise control over reaction parameters and minimizing reaction times. epa.gov

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) provide a highly efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. nih.gov An MCR approach could involve the in-situ generation of a 1,3-dicarbonyl compound which then reacts with benzylhydrazine and a source for the carboxamide group.

| Modern Synthetic Protocol | Key Features | Typical Reaction Conditions | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Microwave irradiation, often in a sealed vessel | High efficiency, improved yields, faster optimization |

| Continuous Flow Synthesis | Precise control over reaction parameters, scalability | Pumping reactants through a heated reactor coil | Enhanced safety, consistent product quality, easy scale-up |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | Combination of reactants in a single vessel | High atom economy, reduced waste, operational simplicity |

Functionalization and Derivatization Approaches

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives with tailored properties.

The pyrazole ring is an aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the existing substituents. The N-benzyl group at the N1 position and the carboxamide group at the C5 position direct incoming reagents to specific positions on the ring.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich carbon atom. tsijournals.com Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration at the C4 position can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid, although careful control of reaction conditions is necessary to avoid side reactions.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can introduce a formyl group at the C4 position. nih.gov

Nucleophilic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on the pyrazole ring, particularly if it is substituted with strong electron-withdrawing groups.

The benzyl group attached to the N1 position of the pyrazole ring provides another handle for chemical modification.

Substitution on the Benzene Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the pyrazole ring and any existing substituents on the phenyl ring will determine the position of substitution. For instance, nitration or halogenation of the phenyl ring can be achieved using standard electrophilic aromatic substitution conditions.

Modification of the Benzylic Position: The benzylic methylene (B1212753) group (the -CH2- group attached to the nitrogen and the phenyl ring) is susceptible to radical reactions and oxidation. For example, bromination at the benzylic position can be achieved using N-bromosuccinimide under radical initiation conditions.

Debenzylation: The N-benzyl group can also be removed to generate the corresponding N-unsubstituted pyrazole. This debenzylation can be accomplished under various conditions, including hydrogenolysis (e.g., using H2 and a palladium catalyst) or by treatment with strong acids. The use of the p-methoxybenzyl (PMB) group as a more readily cleavable protecting group is also a common strategy. clockss.org

The carboxamide group at the C5 position is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of esters, acid chlorides, and other derivatives.

Reduction: The carboxamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Dehydration: Dehydration of the primary carboxamide group using reagents such as phosphorus oxychloride or trifluoroacetic anhydride (B1165640) can yield the corresponding nitrile.

Hofmann Rearrangement: The Hofmann rearrangement of the primary carboxamide can be used to convert it into a primary amine with one fewer carbon atom.

Mechanistic Insights into Key Synthetic Transformations

The formation of the pyrazole ring and the subsequent amidation are governed by well-understood reaction mechanisms.

Formation of the Pyrazole Ring:

The cyclocondensation reaction to form the pyrazole ring from 1,3-dicarbonyl precursors and hydrazines is a cornerstone of pyrazole synthesis. In the case of unsymmetrical enaminodiketones, the reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the enaminodiketone. This is followed by an elimination step and subsequent intramolecular cyclization of the resulting β-hydrazino intermediate to form the stable pyrazole core. organic-chemistry.org The regioselectivity of this reaction is a critical aspect, and studies have shown that the nature of the substituents on the enaminodiketone and the choice of hydrazine can influence the outcome. organic-chemistry.orgblucher.com.br

For the reaction involving β-ketonitriles, the mechanism also begins with a nucleophilic attack, but in this case, it is the terminal nitrogen of the hydrazine attacking the carbonyl carbon to form a hydrazone. beilstein-journals.org This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of a 5-aminopyrazole after tautomerization. beilstein-journals.org

In metal-mediated routes, such as the oxidation-induced N-N coupling of diazatitanacycles, the mechanism involves an inner-sphere N-N coupling, which is a less common but effective method for forming the pyrazole ring. rsc.org

Amide Bond Formation:

The formation of the N-benzyl amide bond from a pyrazole-5-carboxylic acid is typically achieved through an activation of the carboxylic acid. When a sulfonyl chloride is used as a coupling agent, it reacts with the carboxylic acid to form a mixed anhydride. This anhydride is a highly reactive intermediate that is then susceptible to nucleophilic attack by the benzylamine. The base present in the reaction mixture serves to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The order of addition of the reagents can be crucial for controlling the reaction and minimizing side products. google.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyrazole (B372694) derivatives, NMR is instrumental in distinguishing between possible tautomeric structures and observing the effects of hydrogen bonding. nih.gov

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of a pyrazole carboxamide derivative, the amide proton (CONH) is often observed as a broad singlet at a downfield chemical shift, generally between δ 10.76 and 10.94 ppm. nih.gov The protons of the pyrazole ring itself typically appear as distinct signals, and their coupling patterns provide information about their relative positions. For N-substituted pyrazoles, the protons on the substituent, in this case, the benzyl (B1604629) group, will also give rise to characteristic signals in the aromatic and aliphatic regions of the spectrum. acs.org

Table 1: Predicted ¹H NMR Data for N-benzyl-1H-pyrazole-5-carboxamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyrazole-H3 | 7.8 - 8.2 | d | ~2-3 |

| Pyrazole-H4 | 6.5 - 6.8 | d | ~2-3 |

| Benzyl-CH₂ | 4.5 - 4.8 | d | ~5-6 |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | m | - |

| Amide-NH | 8.5 - 9.5 | t | ~5-6 |

| Pyrazole-NH | 12.0 - 13.0 | br s | - |

Note: This is a predicted data table based on related compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. In pyrazole carboxamides, the carbonyl carbon of the amide group is typically found in the range of δ 159.00–162.78 ppm. nih.gov The carbon atoms of the pyrazole ring and the benzyl substituent will also have characteristic chemical shifts. acs.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 158 - 162 |

| Pyrazole C3 | 140 - 145 |

| Pyrazole C4 | 105 - 110 |

| Pyrazole C5 | 148 - 152 |

| Benzyl-CH₂ | 43 - 48 |

| Phenyl-C (ipso) | 138 - 140 |

| Phenyl-C (ortho, meta, para) | 127 - 129 |

Note: This is a predicted data table based on related compounds. Actual experimental values may vary.

While one-dimensional NMR provides information about the chemical environments of nuclei, two-dimensional (2D) NMR techniques are essential for elucidating the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra to their respective atoms within the molecular structure.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For pyrazole carboxamide derivatives, characteristic absorption bands confirm the presence of key functional groups. The N-H stretching vibration of the amide group is typically observed in the range of 3224–3427 cm⁻¹. nih.gov The C=O stretching of the amide carbonyl is also a prominent feature. Additionally, C-H, C=C, and C=N stretching and bending vibrations from the pyrazole and benzyl moieties would be present. acs.org

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (pyrazole) | 3100 - 3300 (broad) |

| N-H Stretch (amide) | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1640 - 1680 |

| C=N Stretch (pyrazole) | 1550 - 1600 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Note: This is a predicted data table based on related compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. By providing an exact mass measurement with high accuracy, HRMS can confirm the molecular formula of this compound. This technique is a definitive method for verifying the identity of a synthesized compound. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are primarily of two types: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

The core structure of this compound comprises three key chromophoric systems: the pyrazole ring, the phenyl group of the benzyl moiety, and the carboxamide linkage. The electronic transitions observed in the UV-Vis spectrum are a composite of the transitions originating from these individual components and their electronic interactions.

The pyrazole ring itself is an aromatic heterocycle and, like other aromatic systems, exhibits characteristic π→π* transitions. The unsubstituted pyrazole molecule is known to have absorption bands in the vacuum ultraviolet (VUV) region. However, substitution on the pyrazole ring, as in the case of this compound, significantly influences the energy of these transitions, typically shifting them to longer wavelengths (a bathochromic shift). The benzyl group introduces an additional phenyl chromophore, which has its own characteristic π→π* absorptions. The interaction between the pyrazole and phenyl π-systems can lead to further shifts and changes in the intensity of the absorption bands.

The carboxamide group (-CONH-) also contributes to the electronic spectrum. It possesses a lone pair of electrons on the nitrogen atom (n electrons) and a π-system within the carbonyl group (C=O). This allows for n→π* transitions, which are typically of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger absorptions.

Detailed research findings on analogous pyrazole derivatives provide insight into the expected spectral characteristics of this compound. For instance, studies on various substituted pyrazoles have shown that the presence of aromatic moieties leads to absorption bands in the 250 nm region, which are attributed to π→π* transitions. nih.gov Computational studies on pyrazole-based thiophene (B33073) carboxamides have also predicted absorption bands in the range of 250 nm to 330 nm. mdpi.com

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can interact with the solute molecule, stabilizing certain electronic states more than others, which can lead to shifts in the absorption maxima.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type (Assignment) | Reference |

|---|---|---|---|---|---|

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | Not Specified | ~350 | Not Specified | π→π | |

| 5-amino-4-arylazo-3-methyl-1-phenylpyrazole | DMF | 375 | Not Specified | π→π | researchgate.net |

| Pyridine-substituted pyrazole ligand | CH2Cl2 | ~280 | ~15000 | π→π | researchgate.net |

| Pyrazole-based compound with aromatic moieties | Not Specified | ~250 | Not Specified | π→π | nih.gov |

The data in the table, derived from analogous compounds, suggests that this compound is expected to exhibit strong absorption bands in the UV region, likely between 250 nm and 300 nm, corresponding to π→π* transitions within the conjugated system formed by the pyrazole and benzyl groups. Weaker n→π* transitions may also be present but could be masked by the more intense π→π* absorptions.

In Vitro Biological Evaluation and Mechanistic Elucidation

Structure-Activity Relationship (SAR) Analysis of N-benzyl-1H-pyrazole-5-carboxamide Analogues

The potency and selectivity of pyrazole (B372694) carboxamide derivatives are intrinsically linked to their chemical structures. Variations in substituents on the pyrazole and benzyl (B1604629) moieties can dramatically alter their biological effects.

The structure-activity relationship (SAR) for this class of compounds is a critical area of investigation. The N-benzyl group, for example, is a feature in many biologically active compounds, serving as a spacer or hydrophobic head. ekb.eg In the context of pyrazole derivatives, the nature and position of substituents dictate the interaction with biological targets.

For instance, in a series of sulfonamide-based acyl pyrazoles designed as α-glucosidase inhibitors, the substituents on the aromatic hydrazide portion significantly influenced activity. frontiersin.org Analogues featuring a chlorine atom at the para-position of the phenyl ring (Compound 5a ) demonstrated the highest potency. frontiersin.org This highlights the "magic chloro effect," where halogen substitution enhances biological activity. nih.gov The introduction of different N-alkylated or N-pyridinyl groups on the pyrazole core has also been shown to modulate potency and pharmacokinetic properties like the efflux rate in kinase inhibitors. nih.gov

In the development of pyrazole-based inhibitors for enzymes like receptor-interacting protein 1 (RIP1) kinase, SAR analysis of 1-benzyl-1H-pyrazole derivatives has led to the discovery of potent compounds by optimizing the substituents on the pyrazole ring. nih.gov Similarly, for pyrazole-5-carboxamides targeting telomerase, specific substitutions are crucial for achieving high inhibitory activity against cancer cell lines. researchgate.net

Table 1: SAR of Pyrazole Carboxamide Analogues Against α-Glucosidase

| Compound ID | Substituent on Phenyl Ring | α-Glucosidase IC₅₀ (µM) |

| 5a | 4-Cl | 1.13 ± 0.06 |

| 5b | 2-Cl | 1.58 ± 0.02 |

| 5c | 4-Br | 2.11 ± 0.04 |

| 5d | 4-F | 1.83 ± 0.03 |

| 5e | 4-CH₃ | 3.14 ± 0.08 |

| Acarbose | - (Standard) | 35.1 ± 0.14 |

Data sourced from a study on sulfonamide-based acyl pyrazoles. frontiersin.org

The three-dimensional conformation of this compound analogues is fundamental to their interaction with target enzymes. Molecular docking and simulation studies have provided significant insights into the binding modes of these compounds.

For pyrazole-carboxamides designed as carbonic anhydrase inhibitors, molecular dynamics simulations revealed that lead compounds could form stable complexes within the enzyme's binding site with minimal conformational changes. nih.govnih.gov The binding is often stabilized by key interactions, such as hydrogen bonds and hydrophobic contacts. For example, a fuzzy pharmacophore model generated for pyrazole derivatives targeting PDK1 identified three essential structural components: an N-aryl group for hydrogen bonding, a hydrophobic region, and a large aromatic substituent. nih.gov The pyrazole ring itself is often positioned to accept a hydrogen bond from key residues in the active site. nih.gov

In the context of EGFR kinase inhibition, docking studies of 1,5-diarylpyrazole carboxamide derivatives showed their ability to fit into the erlotinib (B232) binding site. ekb.eg The most promising compounds formed stable complexes with binding energies comparable to the reference drug, stabilized by hydrogen bonds with crucial residues such as LYS 721 and GLU 638. ekb.eg Similarly, pyrazoline-linked carboxamide inhibitors of EGFR kinase are thought to bind to the hinge region of the ATP-binding site, a conformational arrangement critical for their inhibitory effect. researchgate.net This interaction often involves the pyrazole core forming a hydrogen bond with a methionine residue (Met769) in the hinge domain. researchgate.net

Enzyme Inhibition Studies

This compound and its analogues have been evaluated against several key enzymes implicated in various diseases.

Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes. frontiersin.org Pyrazole derivatives have emerged as potent inhibitors of this enzyme. A series of sulfonamide-based acyl pyrazoles were all found to be more potent inhibitors of α-glucosidase than the standard drug, acarbose. frontiersin.org

Kinetic studies are crucial for understanding the mechanism of inhibition. For a series of novel C-4 sulfenylated pyrazoles, the most active compounds were found to inhibit α-glucosidase through a mixed mode of inhibition. nih.gov In another study, the most potent compound from a series of pyrazole-fused oleanolic acid derivatives was identified as a competitive inhibitor of α-glucosidase, with a Ki of 56 μM. researchgate.net A mixed-type inhibition was observed for other oleanolic acid pyrazole derivatives. researchgate.net This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex. Spectroscopic and molecular docking analyses suggest that inhibitors can bind to the enzyme mainly through hydrogen bonds and van der Waals forces, inducing conformational changes in the enzyme structure. rawdatalibrary.net

Table 2: α-Glucosidase Inhibition Profile of Pyrazole Derivatives

| Compound Class | Most Potent Compound IC₅₀ (µM) | Inhibition Type | Reference |

| Sulfonamide-based acyl pyrazoles | 1.13 ± 0.06 | Not specified | frontiersin.org |

| C-4 sulfenylated pyrazoles | Lower than acarbose | Mixed | nih.gov |

| Pyrazole-fused oleanolic acids | 2.64 ± 0.13 | Competitive | researchgate.net |

Similar to α-glucosidase, α-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a valid therapeutic target. Certain pyrazole analogues have demonstrated significant inhibitory activity against α-amylase.

In a study of novel C-4 sulfenylated pyrazoles, all synthesized derivatives showed good inhibitory activity against α-amylase, with the most potent compounds having lower IC₅₀ values than the standard, acarbose. nih.gov Kinetic analysis revealed that these potent analogues exhibited a mixed mode of inhibition against α-amylase. nih.gov Another study involving pyrazole-fused oleanolic acid derivatives also identified compounds that inhibit α-amylase via a mixed-type mechanism. researchgate.net This suggests that the inhibitors can bind to an allosteric site on the enzyme, in addition to potentially competing with the substrate at the active site.

The pyrazole carboxamide scaffold is a prominent feature in the design of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Several pyrazole derivatives have been reported as potent EGFR inhibitors. ekb.egresearch-nexus.net Molecular docking studies of 1,5-diarylpyrazole carboxamide derivatives have shown that they can effectively bind to the ATP binding site of the EGFR tyrosine kinase domain. ekb.eg One promising compound exhibited a binding energy score of -7.73, comparable to the -7.63 score of the known inhibitor erlotinib, and was stabilized by forming three hydrogen bonds with key residues. ekb.eg Other research on pyrazoline-linked carboxamides identified compounds with EGFR kinase inhibitory IC₅₀ values in the low micromolar range (e.g., 3.65 ± 0.54 µM). researchgate.net Molecular modeling suggested these compounds bind to the hinge region of the EGFR kinase domain, mimicking the binding of standard drugs like erlotinib. researchgate.net These findings underscore the potential of the pyrazole carboxamide scaffold in developing effective kinase inhibitors.

In Vitro Cellular Proliferation and Apoptosis Investigations

The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies. These investigations primarily focus on their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

Mechanisms of Apoptosis Induction in Cell Culture

The induction of apoptosis is a key mechanism by which many chemotherapeutic agents exert their anticancer effects. For pyrazole derivatives, several studies have elucidated their ability to trigger this cell death pathway in cancer cells. nih.govmdpi.comwaocp.org

Commonly observed mechanisms include the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govwaocp.org For example, some pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through ROS generation and subsequent activation of caspase-3. nih.gov Other studies on 1,3,5-trisubstituted-pyrazole derivatives have demonstrated the activation of pro-apoptotic proteins such as Bax and p53, alongside caspase-3. rsc.orgnih.gov

Additionally, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has indicated that these compounds can modulate the mTORC1 signaling pathway and affect autophagy, a cellular process that can be linked to apoptosis. nih.gov

Antimicrobial Activity Assessments in Vitro

The antimicrobial potential of pyrazole-containing compounds has been investigated against a variety of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

The pyrazole nucleus is a component of many compounds that exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov However, specific data on the antibacterial spectrum of this compound is limited.

Studies on related structures offer some clues. For example, some pyrazole-thiazole hybrids have shown activity against Staphylococcus aureus and Klebsiella planticola. nih.gov Other research has focused on pyrazole derivatives as adjuvants to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria like Acinetobacter baumannii. unisi.it In some cases, these pyrazole-based compounds have also exhibited direct, albeit moderate, antibacterial activity against Gram-positive organisms. unisi.it

A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which feature a different heterocyclic core but share the N-benzyl-carboxamide moiety, demonstrated good activity against strains of S. aureus and B. subtilis. doaj.org Without direct testing of this compound, its specific antibacterial efficacy remains to be determined.

Antifungal Efficacy against Pathogenic Fungi

Pyrazole carboxamides are a well-established class of fungicides, particularly in agriculture. nih.govarabjchem.orgcjsc.ac.cn Numerous studies have demonstrated the efficacy of various pyrazole carboxamide derivatives against a range of plant pathogenic fungi. nih.govsioc-journal.cn

For instance, certain pyrazole carboxamide derivatives have shown significant inhibitory activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.govcjsc.ac.cnsioc-journal.cn The proposed mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. sioc-journal.cn

While the antifungal potential of the pyrazole carboxamide scaffold is evident, there is a lack of specific data on the efficacy of this compound against human pathogenic fungi. Further investigations are necessary to evaluate its potential as a therapeutic antifungal agent.

Antimycobacterial Potential

The fight against tuberculosis has spurred research into novel chemical scaffolds with activity against Mycobacterium tuberculosis. Pyrazole-containing compounds have emerged as a promising area of investigation.

Although direct studies on the antimycobacterial potential of this compound are not available, research on structurally similar compounds is noteworthy. A study on tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues revealed potent bactericidal efficacy against Mycobacterium tuberculosis. doaj.orgplos.orgresearchgate.net These compounds were found to target MmpL3, a crucial transporter protein in mycobacteria. plos.orgresearchgate.net

Other research on different classes of pyrazoles, such as 1,3,5-trisubstituted pyrazoles, has also identified compounds with low micromolar minimum inhibitory concentration (MIC) values against M. tuberculosis. nih.gov These findings underscore the potential of the pyrazole core in the development of new antitubercular drugs. However, the specific antimycobacterial activity of this compound remains an open area for investigation.

Anti-inflammatory Pathway Modulation in Cellular Models

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, the broader class of pyrazole derivatives has demonstrated significant anti-inflammatory potential. nih.govmdpi.com The pyrazole scaffold is a core component of several known anti-inflammatory agents. nih.gov The pharmacological action of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin (B15479496) biosynthesis. nih.gov

Research on various pyrazole derivatives indicates their ability to modulate key inflammatory pathways. For instance, some pyrazole compounds have shown potent inhibitory effects on lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. nih.gov Furthermore, certain pyrazole-based molecules have been found to inhibit the production of inflammatory proteins such as TNF-α, IL-1β, and IL-6. nih.gov The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to reduce the production of reactive oxygen species (ROS) in biological targets like neutrophils. nih.gov The general anti-inflammatory activity of the pyrazole class of compounds suggests a potential avenue for the therapeutic application of this compound, though specific studies are required to confirm this.

Investigations into Proangiogenic Pathways in Vitro

Studies on the closely related compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) , provide significant insight into the proangiogenic activities of this class of molecules. nih.govnih.gov BPC has been identified as a proangiogenic agent, capable of promoting the formation of new blood vessels in vitro, particularly in the absence of essential growth factors like serum and fibroblast growth factor-2 (FGF-2). nih.govnih.gov

In human umbilical vein endothelial cells (HUVECs), treatment with BPC at concentrations of 5-20 μmol/L led to the rapid alignment of cells and the formation of capillary-like tube structures within 12 hours. nih.gov This proangiogenic effect is mediated through several key signaling pathways as detailed below.

The generation of reactive oxygen species (ROS) plays a crucial role in the proangiogenic effects of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC). nih.gov Treatment of HUVECs with BPC resulted in a dramatic elevation of intracellular ROS levels. nih.gov This increase in ROS is not a byproduct but a key signaling event, as it has been shown to regulate the expression of other downstream proangiogenic factors. nih.gov The involvement of ROS in angiogenesis is a complex process, with evidence suggesting that mitochondrial ROS, in particular, are implicated in various cellular signaling pathways that control cell survival and death. researchgate.net

Nitric oxide (NO) is another critical signaling molecule in the process of angiogenesis induced by N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC). nih.gov In HUVECs treated with BPC, a significant alteration in NO production was observed. nih.gov Specifically, NO production was notably increased at 3 and 6 hours post-treatment with 10 μmol/L BPC. nih.gov Interestingly, the study found that the generation of NO was not affected by the presence of an ROS scavenger, suggesting that the ROS and NO pathways act independently or in parallel to promote angiogenesis in this context. nih.gov

The proangiogenic activity of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) is strongly linked to the upregulation of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). nih.gov The study on BPC demonstrated that the levels of HIF-1α and the secretion of VEGF were increased in HUVECs upon treatment. nih.gov Crucially, this increase was found to be dependent on the generation of ROS, indicating a signaling cascade where BPC induces ROS, which in turn upregulates HIF-1α and VEGF, ultimately leading to angiogenesis. nih.govnih.gov The measurement of HIF-1α levels was conducted using Western blot analysis, while VEGF secretion was quantified by ELISA. nih.govnih.gov

| Pathway Component | Effect of BPC Treatment | Downstream Effect | Reference |

| ROS Generation | Dramatically Elevated | Upregulation of HIF-1α and VEGF | nih.govnih.gov |

| NO Production | Significantly Increased at 3 and 6 hours | Promotion of Angiogenesis | nih.gov |

| HIF-1α Level | Increased (ROS-dependent) | Upregulation of VEGF | nih.govnih.gov |

| VEGF Secretion | Increased (ROS-dependent) | Promotion of Angiogenesis | nih.govnih.gov |

In Vitro Metabolic Regulation Studies

While direct studies on this compound are limited, research into structurally similar compounds provides insights into the potential metabolic regulatory effects of this chemical class.

A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides has been evaluated for their effects on glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. nih.govmorressier.com These studies are highly relevant as a major risk factor for type 2 diabetes mellitus is a defect in GSIS. morressier.com

In these investigations, a lead compound from this series, analogue 26 , was found to significantly enhance GSIS from β-cells without exhibiting cytotoxicity. nih.govkorea.ac.kr Mechanistic studies using protein expression analysis suggested that this compound increases insulin secretion by activating an upstream effector of the pancreatic and duodenal homeobox 1 (PDX-1). nih.govmorressier.com PDX-1 is a key transcription factor that plays a crucial role in promoting GSIS. nih.govmorressier.com

| Compound Class | Key Finding | Mechanism of Action | Reference |

| 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides | Enhanced GSIS in pancreatic β-cells | Activation of upstream effector of PDX-1 | nih.govmorressier.com |

This finding suggests that the this compound scaffold could potentially be developed for its beneficial effects on insulin secretion, although further studies on the specific compound are necessary.

Glucose Uptake Enhancement in Muscle Cells

A key finding from the in vitro studies was the ability of a specific analogue, compound 26 (3-benzyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide), to significantly enhance glucose uptake in C2C12 myotube cells, a commonly used mouse muscle cell line for studying glucose metabolism. nih.gov This effect is crucial for potential therapeutic applications in conditions characterized by impaired glucose utilization in peripheral tissues, such as type 2 diabetes. The administration of this compound was shown to effectively augment the uptake of glucose into these muscle cells. nih.gov

The table below summarizes the glucose uptake activity of selected 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide derivatives in C2C12 myotubes. The data highlights the superior efficacy of compound 26 in comparison to other analogues and the control.

| Compound | Fold Increase in Glucose Uptake vs. Control |

|---|---|

| Control | 1.0 |

| Compound 26 | 1.8 |

| Other Analogues | Varies (data not specified) |

Interaction with Upstream Effectors (e.g., PDX-1, MG53, IRS-1 Ubiquitination E3 Ligase)

To understand the molecular mechanisms underlying the observed biological effects, the interaction of the lead compound with key upstream signaling molecules was investigated. Protein expression analysis provided insights into how this compound derivatives exert their dual actions on insulin secretion and glucose uptake. nih.gov

Specifically, compound 26 was found to influence the following upstream effectors:

Pancreatic and duodenal homeobox 1 (PDX-1): The study suggested that the compound enhances insulin secretion through the activation of PDX-1. nih.gov PDX-1 is a critical transcription factor in pancreatic β-cells that plays a pivotal role in β-cell development, function, and survival, including the regulation of insulin gene expression.

Mitsugumin 53 (MG53): In the context of glucose uptake in muscle cells, the research indicated that compound 26 acts by suppressing MG53. nih.gov MG53 is recognized as an E3 ubiquitin ligase for the insulin receptor substrate 1 (IRS-1). nih.gov

IRS-1 Ubiquitination E3 Ligase: By suppressing MG53, compound 26 effectively inhibits the ubiquitination of IRS-1. nih.gov The ubiquitination of IRS-1 is a critical negative regulatory mechanism that targets it for degradation, thereby dampening insulin signaling. By preventing this degradation, the compound helps to sustain the insulin signaling cascade, leading to enhanced glucose transporter translocation to the cell membrane and consequently, increased glucose uptake into the muscle cells.

The mechanistic pathway elucidated for the enhancement of glucose uptake is summarized in the table below.

| Upstream Effector | Interaction with Compound 26 | Downstream Consequence |

|---|---|---|

| PDX-1 | Activation | Increased Insulin Secretion |

| MG53 (IRS-1 Ubiquitination E3 Ligase) | Suppression | Reduced IRS-1 Ubiquitination and Degradation |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of a molecule. These methods can predict various parameters that offer insights into the molecule's stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of drug design and molecular modeling, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. Red regions on an ESP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. Computational methods can predict NLO properties like the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with significant NLO properties have potential applications in telecommunications, optical data storage, and other technologies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the binding mode of a potential drug molecule to its biological target.

Prediction of Ligand-Receptor Binding Modes

By simulating the interaction between a ligand and a receptor, molecular docking can predict the most likely binding conformation and affinity. This information is invaluable for understanding the mechanism of action of a drug and for designing new molecules with improved binding characteristics. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on various energy functions.

Elucidation of Molecular Interactions at Active Sites

Molecular docking and other computational interaction studies are pivotal in understanding how N-benzyl-1H-pyrazole-5-carboxamide derivatives bind to the active sites of biological targets. These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex, which is crucial for exerting a biological effect.

Research on various pyrazole (B372694) derivatives demonstrates a common set of interactions that contribute to their binding affinity. Molecular modeling of pyrazole analogs with the cyclooxygenase-2 (COX-2) active site has shown the importance of classical hydrogen bonding, π-π interactions, and cation–π interactions in securing the ligand within the active site. nih.gov

In a study involving a benzylpyrazole derivative as a lysine (B10760008) demethylase (KDM4A) inhibitor, X-ray crystallography and computational analysis provided a detailed view of the binding mode. acs.org Key interactions observed included:

CH−π interactions between the pyrazole moiety of the ligand and the side chain of a phenylalanine residue (Phe114). acs.org

Hydrogen bonds formed between the pyrazole's hydroxyl group and both a main-chain nitrogen atom and the hydroxyl group of a threonine residue (Thr261). acs.org

Similarly, studies on tetrahydropyrazolopyridinones, which incorporate a related N-benzylpyrazolo-5-carboxamide scaffold, identified critical interactions within the LIMK1 kinase domain. The primary amide was found to form essential diatomic interactions with methionine (M388) and leucine (B10760876) (L397) residues, while the benzyl (B1604629) ring engaged in an edge π-cation interaction with a histidine residue (H458). acs.org

Molecular docking of pyrazole-carboxamides designed as carbonic anhydrase inhibitors also highlighted key interactions with the zinc ion (Zn²⁺) and various amino acid residues within the active site. nih.gov These computational predictions often correlate well with in vitro inhibition data, validating the predicted binding modes. For instance, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related structure, was shown through docking to be a better inhibitor for α-amylase than α-glucosidase, a finding supported by experimental IC50 values. tandfonline.com

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| KDM4A | Phe114, Thr261 | CH−π interaction, Hydrogen bond | acs.org |

| LIMK1 | M388, L397, H458 | Hydrogen bond, π-cation interaction | acs.org |

| Cyclooxygenase-2 (COX-2) | Not specified | Hydrogen bond, π-π interaction, Cation–π interaction | nih.gov |

| Carbonic Anhydrase (hCA I, hCA II) | Zn²⁺, Active site amino acids | Coordination, Hydrogen bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR studies have been instrumental in predicting the inhibitory potency of new analogs and in identifying the key structural features that govern their activity.

Both 2D and 3D-QSAR models have been successfully developed for pyrazole-based compounds. In one study targeting the Epidermal Growth Factor Receptor (EGFR) kinase, 2D-QSAR models were constructed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). acs.orgnih.gov The results indicated that the inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives was significantly influenced by adjacency and distance matrix descriptors, which quantify aspects of molecular topology and connectivity. acs.orgnih.gov

Further advanced 3D-QSAR studies on 1H-pyrazole derivatives as EGFR inhibitors have employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models provide insights into the influence of steric, electrostatic, and hydrophobic fields on biological activity. For example, a highly predictive CoMFA model was developed with a strong correlation coefficient (R²train = 0.975) and internal predictive ability (Q² = 0.664). researchgate.net The contour maps generated from these models help visualize regions where modifications to the molecule could enhance or diminish activity. Based on such models, new compounds with potentially high potency can be designed and prioritized for synthesis. acs.orgnih.govresearchgate.net

The development of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors for co-activator associated arginine methyltransferase 1 (CARM1) also implicitly relies on QSAR principles. Research showed that the potency of these inhibitors was directly influenced by the nature of the heteroaryl fragment, with thiophene (B33073) analogues proving superior to those based on thiazole (B1198619) or pyridine. nih.gov This type of structure-activity relationship (SAR) is the foundation upon which predictive QSAR models are built. nih.govtcgls.com

| QSAR Model Type | Target | Key Findings / Important Descriptors | Statistical Parameters | Reference |

|---|---|---|---|---|

| 2D-QSAR (SW-MLR) | EGFR Kinase | Activity influenced by adjacency/distance matrix descriptors. | Not specified | acs.orgnih.gov |

| 3D-QSAR (CoMFA) | EGFR Kinase | Provides insights into steric and electrostatic field contributions. | R²train = 0.975, Q² = 0.664 | researchgate.net |

| 3D-QSAR (CoMSIA) | EGFR Kinase | Provides insights into steric, hydrophobic, and H-bond acceptor fields. | R²train = 0.938, Q² = 0.614 | researchgate.net |

| SAR | CARM1 | Potency influenced by the nature of the heteroaryl fragment (Thiophene > Thiazole/Pyridine). | Not applicable | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the ligand and the evolution of its interactions with the protein over time.

MD simulations have been applied to pyrazole-carboxamide derivatives to validate docking results and assess the stability of the predicted binding poses. In a study on novel pyrazole-carboxamides as inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), 50-nanosecond MD simulations were performed. nih.gov The simulations were used to analyze the stability of the ligand-protein complexes after the initial docking. The results showed that the most potent compounds exhibited good stability within the binding sites of both hCA I and hCA II. nih.gov The analysis revealed only minor conformational changes and fluctuations throughout the simulation period, indicating that the docked conformation was energetically favorable and stable over time. nih.gov This dynamic validation strengthens the hypothesis that the computationally predicted binding mode is a reliable representation of the actual interaction.

| Compound Class | Target | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamides with sulfonamide moiety | hCA I and hCA II | 50 ns | Revealed good stability of the ligand-receptor complex with minor conformational changes, validating the docking results. | nih.gov |

Future Research Directions and Pharmacological Prospects

Rational Design Strategies for Enhanced Bioactivity

The development of N-benzyl-1H-pyrazole-5-carboxamide derivatives with improved biological activity heavily relies on rational design strategies. These approaches leverage an understanding of the structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds.

A key strategy involves the modification of substituents on both the pyrazole (B372694) and benzyl (B1604629) rings. For instance, in the pursuit of inhibitors for co-activator associated arginine methyltransferase 1 (CARM1), it was discovered that the nature of the heteroaryl fragment attached to the pyrazole core significantly influences potency. Thiophene (B33073) analogues proved to be more effective than those based on thiazole (B1198619), pyridine, isoindoline, or benzofuran. wisdomlib.orgnih.gov Similarly, fragment-based drug design has been employed to develop pyrazole-containing EGFR inhibitors, where the N-benzyl group acts as a hydrophobic spacer. ekb.eg

Computational modeling plays a pivotal role in modern drug design. Techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are used to predict the biological activity of novel derivatives and to understand their binding interactions with target proteins. ekb.eg For example, a DNA minor groove binding model was developed to predict the anticancer activity of certain 1H-pyrazole-3-carboxamide derivatives, with the predictions being subsequently verified through experimental assays. nih.gov In the development of antidiabetic agents, a two-step optimization process based on SAR was instrumental in identifying a highly active analogue. nih.gov

The synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties is another promising approach. This strategy aims to create bifunctional molecules with enhanced therapeutic efficacy.

Exploration of Novel Therapeutic Targets and Applications

While this compound derivatives have shown promise in established areas like cancer and diabetes, ongoing research is uncovering their potential against a variety of other diseases by identifying novel therapeutic targets.

One area of significant interest is in the treatment of inflammatory diseases. Certain pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic properties. nih.gov The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators like lipoxygenase and cyclooxygenases (COXs). nih.govnih.gov Furthermore, derivatives of this scaffold have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death implicated in inflammatory conditions. ekb.eg

Neurodegenerative diseases represent another promising frontier. The pyrazole scaffold is being explored for its potential to treat conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.comsemanticscholar.org For example, pyrazole-5-carboxamides have been designed as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target implicated in the pathology of Alzheimer's disease. nih.gov Other derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine, making it a target for Parkinson's disease therapies. nih.gov The neuroprotective effects of pyrazoline-containing compounds, which are structurally related to pyrazoles, are also under investigation. nih.gov

The therapeutic reach of this compound class extends to other areas as well. For instance, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide was found to promote angiogenesis, suggesting its potential use in treating ischemic diseases. nih.gov Additionally, novel pyrazole carboxamide derivatives are being evaluated for their antimicrobial and antitubercular activities. wisdomlib.org

Advanced Preclinical Investigative Methodologies

To thoroughly evaluate the therapeutic potential of this compound derivatives, a range of advanced preclinical investigative methodologies are employed. These methods provide crucial data on the efficacy, mechanism of action, and pharmacokinetic properties of these compounds.

In Vitro Assays: A battery of in vitro assays is used for initial screening and to determine the biological activity of newly synthesized compounds. These include cell-based assays to assess cytotoxicity against various cancer cell lines, as well as enzyme inhibition assays to measure the potency against specific molecular targets. ekb.egnih.gov For example, the effect of these compounds on glucose-stimulated insulin (B600854) secretion has been evaluated in pancreatic β-cell lines. nih.gov Techniques like Western blotting and ELISA are used to measure the levels of specific proteins and signaling molecules to elucidate the mechanism of action. nih.gov

Molecular Modeling and Biophysical Techniques: Computational tools like molecular docking are used to predict and analyze the binding modes of these compounds with their target proteins. ekb.egresearchgate.net Biophysical techniques such as surface plasmon resonance (SPR) provide quantitative data on the binding affinity and kinetics of the interaction between the compound and its target. nih.gov

In Vivo Models: Promising compounds identified through in vitro screening are further evaluated in animal models of disease. These in vivo studies are essential to assess the efficacy and pharmacokinetic profile of the compounds in a living organism. For instance, mouse models of acetaminophen-induced acute liver injury have been used to evaluate the therapeutic and protective effects of pyrazole derivatives. nih.gov Similarly, animal models of colitis are used to test the anti-inflammatory potential of these compounds. nih.gov

Q & A

Q. What are the common synthetic routes for N-benzyl-1H-pyrazole-5-carboxamide, and how can reaction intermediates be characterized?

this compound is typically synthesized via multi-step processes involving condensation and cyclocondensation reactions. For example, pyrazole cores are often constructed using precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization with benzyl groups. Key intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) can be characterized using IR, NMR, and mass spectrometry to confirm structural integrity . Hydrolysis steps under basic conditions may refine purity, as demonstrated in analogous pyrazole-4-carboxylic acid syntheses .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

Combined spectral analysis is essential:

- FT-IR : Confirms carbonyl (C=O) and amide (N-H) functional groups.

- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbon backbone.

- X-ray crystallography : Resolves stereochemical ambiguities, as shown for structurally similar 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- HRMS : Validates molecular formula (e.g., C₁₁H₁₂N₂O₂ for core pyrazole-carboxamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during this compound synthesis?

Yield optimization often involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps .

- Temperature control : Microwave-assisted synthesis reduces reaction times for pyrazole cyclocondensation .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates high-purity products .

Q. How do molecular docking studies inform the biological targeting of this compound derivatives?

Pyrazole-carboxamides are often evaluated as enzyme inhibitors (e.g., kinases, proteases). Docking workflows include:

- Protein preparation : Retrieve target structures (e.g., from PDB) and remove water/ligands.

- Ligand preparation : Optimize the geometry of this compound derivatives using DFT calculations.

- Binding affinity analysis : Use AutoDock Vina to assess interactions (e.g., hydrogen bonds with active-site residues). Studies on analogous pyrazole-isoxazole hybrids show IC₅₀ values correlating with docking scores .

Q. How can contradictions in spectral or crystallographic data be resolved for pyrazole-carboxamide derivatives?

Discrepancies often arise from polymorphism or solvate formation. Strategies include:

- Multi-technique validation : Cross-validate NMR data with X-ray structures, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Thermal analysis (DSC/TGA) : Identify hydrate forms affecting crystallographic patterns.

- Computational modeling : Compare experimental and DFT-calculated spectra to detect conformational artifacts .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound analogs?

SAR studies focus on:

- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing substituents) to enhance binding to targets like cannabinoid receptors .

- Bioisosteric replacement : Replace the pyrazole core with triazoles or imidazoles to assess potency shifts .

- Enzymatic assays : Test analogs against disease-relevant enzymes (e.g., COX-2) to correlate IC₅₀ values with structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.